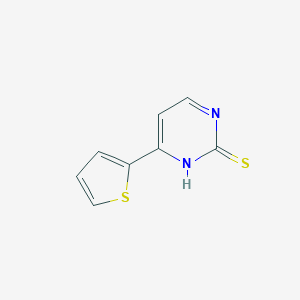

4-(2-Thienyl)pyrimidine-2-thiol

Descripción general

Descripción

4-(2-Thienyl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 4-position and a thiol group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)pyrimidine-2-thiol typically involves the reaction of 2-thiouracil with 2-bromo-2-thienyl derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine ring . Another method involves the aza-Michael addition of divinyl ketones with thiourea, followed by nucleophilic addition and aromatization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Thienyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Alkylated or acylated pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(2-Thienyl)pyrimidine-2-thiol is recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit promising activity against cancer and infectious diseases. For instance, studies have shown that pyrimidine derivatives can significantly inhibit COX-2 activity, which is relevant in anti-inflammatory drug development . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring enhance biological activity, making these compounds valuable in medicinal chemistry .

Case Study: Anti-inflammatory Activity

Recent research demonstrated that certain derivatives of pyrimidine-2-thiol showed potent anti-inflammatory effects comparable to standard drugs like celecoxib. The IC50 values for these compounds were reported at 0.04 μmol, indicating their potential as effective anti-inflammatory agents .

Agricultural Chemistry

Enhancement of Agrochemicals

The compound is also utilized in formulating agrochemicals, where it enhances the efficacy of pesticides and herbicides. This application is crucial for improving crop yields and ensuring food security. The thiol group in this compound contributes to its ability to interact with various biological targets in pests, thereby increasing the effectiveness of agrochemical formulations .

Material Science

Development of Advanced Materials

In material science, this compound is incorporated into the synthesis of conductive polymers and sensors due to its unique electronic properties. Its ability to form stable complexes with metals makes it suitable for developing novel materials with enhanced conductivity and sensor capabilities .

Biochemical Research

Ligand in Biochemical Assays

The compound serves as a ligand in various biochemical assays, aiding researchers in studying enzyme activity and protein interactions. Its ability to bind selectively to biological macromolecules allows for detailed investigations into biochemical pathways and mechanisms .

Case Study: Enzyme Activity Studies

Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for probing enzyme functionality and developing enzyme inhibitors .

Analytical Chemistry

Detection of Trace Metals

In analytical chemistry, this compound is applied in techniques for detecting trace metals and contaminants in environmental samples. Its thiol group allows for selective binding to metal ions, facilitating the preconcentration and determination of metals such as lead and palladium .

Data Table: Metal Detection Efficacy

| Metal Ion | Detection Limit (mg/L) | Method Used |

|---|---|---|

| Lead | 10 | Spectrophotometry |

| Palladium | 5 | Electrochemical Methods |

| Ruthenium | 15 | Chromatography |

Mecanismo De Acción

The mechanism of action of 4-(2-Thienyl)pyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can interact with reactive oxygen species, providing antioxidant effects. Additionally, the compound can inhibit the activity of certain enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) .

Comparación Con Compuestos Similares

2-Thiouracil: Similar structure but lacks the thiophene ring.

Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the pyrimidine structure.

4-Thiopyrimidine: Similar pyrimidine structure but different substituents.

Uniqueness: 4-(2-Thienyl)pyrimidine-2-thiol is unique due to the presence of both the thiophene ring and the thiol group, which confer distinct chemical and biological properties .

Actividad Biológica

4-(2-Thienyl)pyrimidine-2-thiol, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 182.28 g/mol

- IUPAC Name : this compound

- CAS Number : 175202-75-2

The compound features a pyrimidine ring substituted with a thienyl group and a thiol functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported moderate to high antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against fungi like Candida albicans .

Anticancer Potential

The thienyl and thiol groups in the structure of this compound may contribute to its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

The biological activity of this compound primarily hinges on its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The thiol group can participate in redox reactions, potentially inhibiting enzymes involved in cellular metabolism.

- Receptor Modulation : Similar compounds have been found to act as antagonists or agonists at various receptors, influencing cellular signaling pathways .

- DNA Interaction : Some studies suggest that pyrimidine derivatives may intercalate into DNA, disrupting replication and transcription processes .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thienyl Group | Enhances lipophilicity and receptor binding affinity |

| Thiol Group | Contributes to redox activity and enzyme inhibition |

| Substituents | Variations in substituents can enhance or reduce biological activity |

Research shows that modifications to the thienyl or pyrimidine moieties can significantly alter the compound's pharmacological profile, suggesting a strategic approach to drug design based on SAR studies .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted by Pasha et al. synthesized various pyrimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with thiol groups exhibited enhanced antibacterial properties compared to their non-thiol counterparts .

- Anti-inflammatory Effects : Recent investigations into related pyrimidine compounds revealed notable anti-inflammatory activities, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could also possess similar therapeutic effects.

- Cancer Research : In vitro studies have demonstrated that certain pyrimidine derivatives induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Propiedades

IUPAC Name |

6-thiophen-2-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUPBWKUWAKTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371967 | |

| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-75-2 | |

| Record name | 4-(2-Thienyl)-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.